molecular formula C11H7BrF3IN2O2 B8167852 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B8167852
M. Wt: 462.99 g/mol
InChI Key: FIVGPMKPXMHKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This compound features a bromine atom at the 3-position, an iodine atom at the 6-position, and a trifluoromethyl group at the 8-position on the imidazo[1,2-a]pyridine ring, with an ethyl ester group attached to the carboxylic acid at the 2-position. Its intricate structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester typically involves multi-step organic reactions[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). One common approach is the cyclization of appropriate precursors, such as halogenated pyridines, under specific conditions[{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a .... Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different halogenated or alkylated derivatives.

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of more complex molecules and in the study of biological systems.

Chemistry: It serves as a building block for the synthesis of other heterocyclic compounds and pharmaceuticals[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo1,2-a .... Biology: It can be used as a probe in biological studies to understand cellular processes and interactions[{{{CITATION{{{3{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1). Medicine: {{{CITATION{{{_4{Recent developments of imidazo[1,2- a ]pyridine analogues as ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b). Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

  • Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Uniqueness: 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester stands out due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity compared to its counterparts.

This compound's unique combination of functional groups and its potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, and medicine.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

ethyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3IN2O2/c1-2-20-10(19)7-8(12)18-4-5(16)3-6(9(18)17-7)11(13,14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVGPMKPXMHKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.